Gold;lanthanum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gold;lanthanum is a compound that combines the unique properties of gold and lanthanum. Gold is a precious metal known for its excellent conductivity, resistance to corrosion, and malleability. Lanthanum, on the other hand, is a rare-earth element with significant applications in various high-tech industries due to its unique chemical and physical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of gold;lanthanum compounds often involves the use of lanthanum-based perovskites as supports for gold nanoparticles. One method includes the use of supercritical carbon dioxide anti-solvent precipitation to prepare large surface area lanthanum-based perovskites, which are then used to deposit gold nanoparticles . This method allows for the fine-tuning of the chemical composition and properties of the resulting compound.

Industrial Production Methods: In industrial settings, the production of this compound compounds may involve the use of high-temperature conditions and specialized equipment to ensure the proper deposition and integration of gold nanoparticles onto lanthanum-based supports. This process often requires precise control over reaction conditions to achieve the desired properties and performance of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Gold;lanthanum compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Lanthanum, in particular, reacts with atmospheric oxygen to form lanthanum oxide (La₂O₃) and with halogens to form lanthanum trihalides .

Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include oxygen, halogens, and acids. For example, lanthanum reacts with hydrochloric acid to produce lanthanum chloride (LaCl₃) and hydrogen gas .

Major Products Formed: The major products formed from reactions involving this compound compounds include lanthanum oxide, lanthanum chloride, and various gold-containing compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Gold;lanthanum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the oxidation of glycerol . In biology and medicine, lanthanum compounds are used in medical imaging and as phosphate binders to control hyperphosphatemia in patients with chronic kidney disease . In industry, this compound compounds are used in the production of specialized optical glasses and as catalysts in the petroleum industry .

Wirkmechanismus

The mechanism of action of gold;lanthanum compounds involves the interaction of lanthanum ions with target molecules. For example, lanthanum carbonate acts as a phosphate binder by forming insoluble lanthanum phosphate complexes, which pass through the gastrointestinal tract unabsorbed, thereby reducing serum phosphate levels . The molecular targets and pathways involved in these interactions depend on the specific application and the form of the compound used.

Vergleich Mit ähnlichen Verbindungen

Gold;lanthanum compounds can be compared with other lanthanide-based compounds, such as lanthanum oxide (La₂O₃) and lanthanum chloride (LaCl₃). These compounds share similar chemical properties, such as the ability to form trivalent lanthanum ions (La³⁺) and react with various reagents . the presence of gold in this compound compounds imparts unique properties, such as enhanced catalytic activity and improved optical characteristics .

List of Similar Compounds:- Lanthanum oxide (La₂O₃)

- Lanthanum chloride (LaCl₃)

- Lanthanum fluoride (LaF₃)

- Lanthanum carbonate (La₂(CO₃)₃)

These compounds highlight the versatility and unique properties of lanthanum-based materials in various scientific and industrial applications .

Eigenschaften

CAS-Nummer |

83706-59-6 |

|---|---|

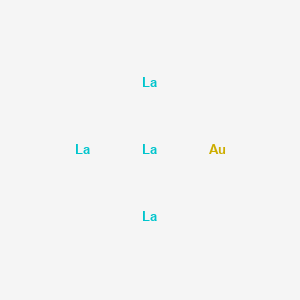

Molekularformel |

AuLa4 |

Molekulargewicht |

752.588 g/mol |

IUPAC-Name |

gold;lanthanum |

InChI |

InChI=1S/Au.4La |

InChI-Schlüssel |

DUCXWADQFARXRZ-UHFFFAOYSA-N |

Kanonische SMILES |

[La].[La].[La].[La].[Au] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)

![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)

![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)